molecular formula C8H7BO3 B2878488 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde CAS No. 1195621-94-3

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

Cat. No. B2878488
CAS RN: 1195621-94-3
M. Wt: 161.95
InChI Key: YLGANGBKLJIMCH-UHFFFAOYSA-N
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Description

“1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid” is a chemical compound with the molecular formula C8H7BO4 . It appears as a white to light yellow to light orange powder or crystal .


Synthesis Analysis

The compound can be synthesized via the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids .


Molecular Structure Analysis

The molecular weight of the compound is 177.95 .


Physical And Chemical Properties Analysis

The compound has a melting point range of 215.0 to 219.0 °C .

Scientific Research Applications

Organic Synthesis and Catalysis

Research has demonstrated the utility of related benzo[c][1,2]oxaborole derivatives in organic synthesis. For example, the synthesis of phenazine fused benzo coumarins shows the potential of related compounds in synthesizing novel dyes with specific fluorescence properties, indicative of applications in developing fluorescent materials and sensors (Choudhary & Sekar, 2015). Similarly, structural analogs have been used in the synthesis of complex molecules, highlighting the role of such compounds in facilitating novel chemical reactions and the creation of new materials with unique properties (Dąbrowski et al., 2007).

Materials Science

Compounds structurally related to 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde have shown promise in materials science, particularly in the development of electroactive and photophysical materials. For instance, studies on dihydroxybenzaldehydes have explored their electrodeposition onto electrodes, demonstrating their potential in creating redox-active films. These films exhibit catalytic activity towards specific oxidations, which could be leveraged in designing biosensors or electrocatalytic devices (Pariente et al., 1996).

Chemical Sensors

Research involving benzoid-quinoid tautomers of azomethines and their structural analogs, which share functional groups with 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde, suggests applications in developing chemosensor systems. These systems can undergo significant changes in absorption and fluorescence spectra upon complexing with specific ions, indicating potential uses in ion detection and environmental monitoring (Dubonosov et al., 2009).

Safety and Hazards

The compound is classified as a skin irritant and serious eye irritant . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGANGBKLJIMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

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